molecular formula C9H11NO2 B184486 4-methoxy-N-methylbenzamide CAS No. 3400-22-4

4-methoxy-N-methylbenzamide

Cat. No.: B184486
CAS No.: 3400-22-4
M. Wt: 165.19 g/mol
InChI Key: SIOAPROKUUGJAQ-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzamide, where the amide nitrogen is substituted with a methoxy group and a methyl group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-N-methylbenzamide can be synthesized through the reaction of N-methylbenzoyl chloride with methanol. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-N-methylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

  • N-methoxy-N-methylacetamide
  • N-methoxy-N-methylbenzamide
  • N-methylbenzamide
  • N,N-dimethylbenzamide

Comparison: 4-Methoxy-N-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the amide nitrogen. This structural feature imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in substitution reactions. Compared to N-methylbenzamide, this compound exhibits higher stability and a broader range of applications in organic synthesis .

Properties

IUPAC Name

4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOAPROKUUGJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323449
Record name 4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-22-4
Record name 3400-22-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of 4-methoxy-N-methylbenzamide?

A1: The crystal structure of this compound reveals key information about its molecular arrangement and interactions. [] The dihedral angle between the amide group and the benzene ring is 10.6°, indicating a slight twist in the molecule. [] This information can be valuable in understanding its reactivity and potential interactions with other molecules. Additionally, the crystal structure shows that molecules of this compound are connected through N—H⋯O hydrogen bonds and C—H⋯π interactions, forming a three-dimensional network. [] This insight into its solid-state packing can be helpful in designing synthetic strategies and predicting its physical properties.

Q2: How is this compound used in the synthesis of more complex molecules?

A2: this compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly those related to the Amaryllidaceae alkaloids. [, ] Its structure contains a benzene ring with specific substituents, making it a versatile precursor for building more complex molecules. For example, it can undergo phenolic oxidation to form narwedine-type enones, which are key intermediates in the synthesis of biologically active compounds like galanthamine. [, ]

Q3: Can you elaborate on the use of this compound in synthesizing narwedine-type enones?

A3: this compound can be modified at its benzene ring to create derivatives suitable for specific synthetic routes. For instance, bromination introduces a bromine atom, leading to compounds like 2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide. [] This brominated derivative can then undergo photochemical cyclization or phenolic oxidation to yield narwedine-type enones. [] These enones serve as crucial building blocks for the synthesis of Amaryllidaceae alkaloids, highlighting the significance of this compound as a starting material in organic synthesis.

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